Cas no 2171846-08-3 (4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid)

4-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a benzoic acid moiety and an N-methylbutanamido linker, offering enhanced solubility and controlled reactivity during solid-phase peptide assembly. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating efficient stepwise elongation. This compound is particularly valuable for introducing aromatic carboxylic acid functionalities into peptide sequences, enabling further conjugation or modification. Its optimized design minimizes side reactions, improving synthetic yields. Suitable for automated synthesizers, it provides consistent performance in complex peptide constructions, making it a reliable choice for research-scale and industrial applications requiring precise molecular control.
4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid structure
2171846-08-3 structure
商品名:4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid
CAS番号:2171846-08-3
MF:C28H28N2O5
メガワット:472.532327651978
CID:6484474
PubChem ID:165582995

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid
    • 2171846-08-3
    • EN300-1527776
    • 4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
    • インチ: 1S/C28H28N2O5/c1-30(17-19-12-14-20(15-13-19)27(32)33)26(31)11-6-16-29-28(34)35-18-25-23-9-4-2-7-21(23)22-8-3-5-10-24(22)25/h2-5,7-10,12-15,25H,6,11,16-18H2,1H3,(H,29,34)(H,32,33)
    • InChIKey: LSTJBOWEAPMKNJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCC(N(C)CC1C=CC(C(=O)O)=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 713
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1527776-0.1g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1527776-250mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
250mg
$774.0 2023-09-26
Enamine
EN300-1527776-10000mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
10000mg
$3622.0 2023-09-26
Enamine
EN300-1527776-50mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
50mg
$707.0 2023-09-26
Enamine
EN300-1527776-2500mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
2500mg
$1650.0 2023-09-26
Enamine
EN300-1527776-0.05g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1527776-0.5g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1527776-1.0g
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
1g
$3368.0 2023-06-05
Enamine
EN300-1527776-100mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
100mg
$741.0 2023-09-26
Enamine
EN300-1527776-500mg
4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]methyl}benzoic acid
2171846-08-3
500mg
$809.0 2023-09-26

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid 関連文献

4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acidに関する追加情報

Recent Advances in the Application of 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid (CAS: 2171846-08-3) in Chemical Biology and Pharmaceutical Research

The compound 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid (CAS: 2171846-08-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and benzoic acid moiety, serves as a versatile building block in peptide synthesis and drug development. Recent studies have explored its applications in targeted drug delivery, proteomics, and the development of novel therapeutic agents, highlighting its potential in advancing biomedical research.

One of the key areas of interest is the role of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of amino groups during peptide synthesis, and the incorporation of the benzoic acid moiety enhances the solubility and stability of intermediate products. Recent research has demonstrated that 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid can improve the efficiency of SPPS by reducing side reactions and facilitating the purification of synthetic peptides. These advancements are particularly relevant for the production of complex peptides with potential therapeutic applications.

In addition to its utility in peptide synthesis, this compound has been investigated for its potential in drug conjugation and targeted delivery systems. The benzoic acid group allows for facile conjugation with various drug molecules, enabling the development of prodrugs with enhanced bioavailability and tissue specificity. Recent studies have reported the successful use of this compound in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker to connect cytotoxic agents to monoclonal antibodies. This approach has shown promise in improving the efficacy and reducing the off-target effects of cancer therapies.

Furthermore, the unique chemical properties of 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid have been leveraged in proteomics research. Its ability to selectively modify proteins and peptides has facilitated the study of protein-protein interactions and post-translational modifications. Recent work has highlighted its application in activity-based protein profiling (ABPP), a technique used to identify and characterize enzyme activities in complex biological systems. These studies underscore the compound's potential as a valuable tool for understanding disease mechanisms and identifying new drug targets.

Despite these promising developments, challenges remain in optimizing the synthesis and application of this compound. Researchers are actively exploring strategies to improve its yield and purity, as well as to expand its utility in diverse chemical and biological contexts. Future directions may include the development of derivatives with enhanced properties, such as increased stability or reduced toxicity, to further broaden its applications in pharmaceutical research.

In conclusion, 4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidomethyl}benzoic acid (CAS: 2171846-08-3) represents a valuable tool in chemical biology and drug development. Its versatility in peptide synthesis, drug conjugation, and proteomics research positions it as a key player in advancing therapeutic innovations. Continued research into its properties and applications is expected to yield further insights and opportunities for the development of novel biomedical solutions.

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